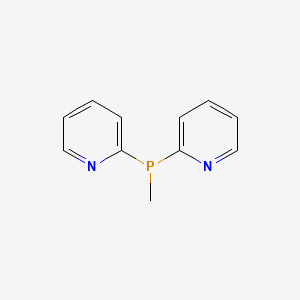
2,2'-(Methylphosphanediyl)dipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Methylphosphanediyl)dipyridine is an organic compound that belongs to the family of bipyridine derivatives. This compound is characterized by the presence of two pyridine rings connected by a methylphosphane group. It is known for its ability to form complexes with various transition metals, making it a valuable ligand in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Methylphosphanediyl)dipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction between 2-pyridyl zinc halides and bromopyridines in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin reagents and palladium catalysts .
Industrial Production Methods: Industrial production of bipyridine derivatives, including 2,2’-(Methylphosphanediyl)dipyridine, often employs metal-catalyzed cross-coupling reactions. These methods are favored due to their high efficiency and yield. The use of homogeneous and heterogeneous catalysts has been explored to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-(Methylphosphanediyl)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylphosphane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a base and a suitable nucleophile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,2’-(Methylphosphanediyl)dipyridine involves its ability to form stable complexes with transition metals. These complexes can interact with various molecular targets, including enzymes and receptors. The compound’s effects are mediated through the coordination of its nitrogen atoms with metal centers, which can influence the activity of the target molecules .
Comparaison Avec Des Composés Similaires
2,2’-(Methylphosphanediyl)dipyridine is unique due to the presence of the methylphosphane group, which distinguishes it from other bipyridine derivatives. Similar compounds include:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable metal complexes.
4,4’-Bipyridine: Another bipyridine isomer, used in the synthesis of coordination polymers.
1,10-Phenanthroline: A related compound with similar coordination properties, often used in analytical chemistry.
The uniqueness of 2,2’-(Methylphosphanediyl)dipyridine lies in its specific structural features, which confer distinct chemical and physical properties compared to other bipyridine derivatives .
Propriétés
Numéro CAS |
83878-13-1 |
|---|---|
Formule moléculaire |
C11H11N2P |
Poids moléculaire |
202.19 g/mol |
Nom IUPAC |
methyl(dipyridin-2-yl)phosphane |
InChI |
InChI=1S/C11H11N2P/c1-14(10-6-2-4-8-12-10)11-7-3-5-9-13-11/h2-9H,1H3 |
Clé InChI |
ZQQLOFNWSHLAGV-UHFFFAOYSA-N |
SMILES canonique |
CP(C1=CC=CC=N1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



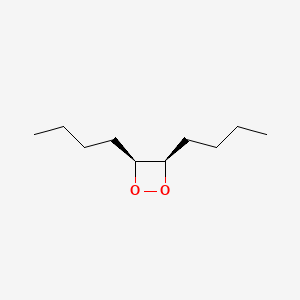
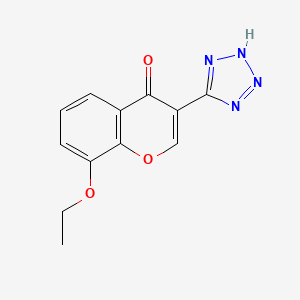
![2,2'-(Piperazine-1,4-diyl)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B14420863.png)
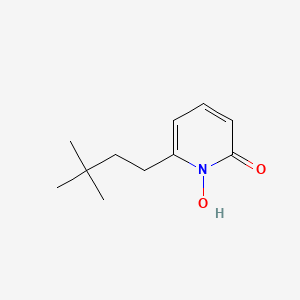
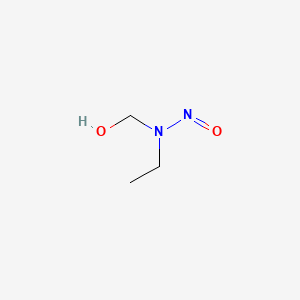
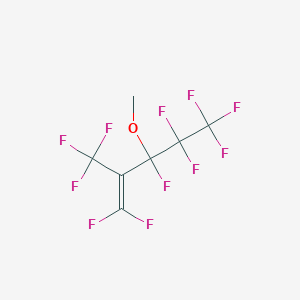
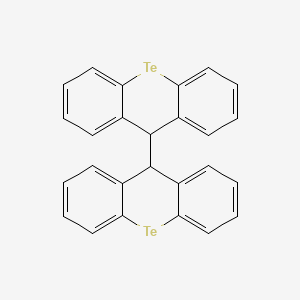

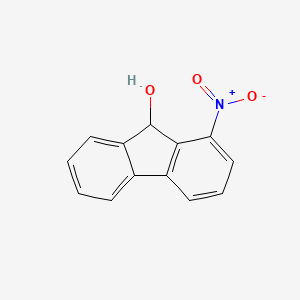
![7-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14420920.png)
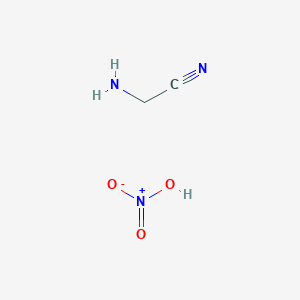
![Benzamide, N-[2-[(ethylamino)sulfonyl]ethyl]-](/img/structure/B14420939.png)

